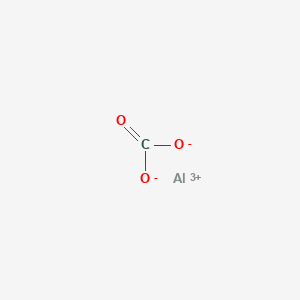![molecular formula C8H5BrS B074336 7-Bromobenzo[b]thiophene CAS No. 1423-61-6](/img/structure/B74336.png)
7-Bromobenzo[b]thiophene
Overview
Description
7-Bromobenzo[b]thiophene (7-BBT) is an organobromine compound and a derivative of benzo[b]thiophene, a five-membered heterocyclic compound. It is a colorless solid that is used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and dyes. 7-BBT has been studied for its potential use in a variety of applications, including medicinal chemistry, materials science, and catalysis.
Scientific Research Applications
Synthesis of Antioxidants : 7-Bromobenzo[b]thiophene has been used in the synthesis of new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes with antioxidant properties. These compounds were evaluated for their effectiveness in various antioxidant assays, indicating potential applications in medicinal chemistry (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).
Development of Antibacterial and Antifungal Agents : Research has focused on synthesizing 3-halobenzo[b]thiophene derivatives, including those with this compound, to test their antimicrobial activities. These compounds showed potential as new classes of antibiotics to combat pathogens resistant to current treatments (Masih, Kesharwani, Rodriguez, Vertudez, Motakhaveri, Le, Tran, Cloyd, Kornman, & Phillips, 2021).
Fluorescent Derivatives Synthesis : this compound has been used in the creation of fluorescent benzo[b]thiophene derivatives. These compounds have applications in the synthesis of fluorescent amino acids, which are useful in various biochemical and medical research applications (Venanzi, Bocchinfuso, Palleschi, Abreu, Ferreira, & Queiroz, 2005).
Antitubulin Agents Synthesis : It has been used in the synthesis of 3-(α-styryl)benzo[b]-thiophenes, which exhibit antiproliferative properties and can inhibit tubulin polymerization, making them potential candidates for cancer treatment (Tréguier, Lawson, Bernadat, Bignon, Dubois, Brion, Alami, & Hamze, 2014).
Synthesis of Novel Organic Compounds : The compound is involved in various organic synthesis reactions, such as nitration, bromination, and acylation, to produce a range of derivatives with potential applications in organic chemistry and drug development (Chapman, Clarke, & Manolis, 1972).
Development of Charge Transfer Complexes : Studies have been conducted on the synthesis of benzo[b]thiophene ferrocenyl complexes, exploring their charge transfer properties. These complexes have potential applications in the development of new materials for electronics and photonics (Donoli, Bisello, Cardena, Crisma, Orian, & Santi, 2015).
Safety and Hazards
When handling 7-Bromobenzo[b]thiophene, suitable protective equipment should be worn to prevent contact with skin, eyes, and clothing . Generation of vapor or mist should be prevented, and hands and face should be washed thoroughly after handling . Adequate ventilation should be ensured, and all sources of ignition should be removed .
Future Directions
Benzo[b]thiophene derivatives, including 7-Bromobenzo[b]thiophene, have a wide range of applicability, leading to extensive research in their synthesis . They have been used as organic photoelectric materials and organic semiconductors, and as building blocks or intermediates for the synthesis of pharmaceutically important molecules . Future research will likely continue to explore new synthetic methods and potential applications for these compounds .
Mechanism of Action
Target of Action
This compound is a chemical intermediate and is often used in research and development of new chemical entities
Mode of Action
It’s known that brominated compounds like 7-bromobenzo[b]thiophene can participate in various chemical reactions, which may lead to changes in the target molecules .
Biochemical Pathways
It’s worth noting that brominated compounds can be involved in various chemical reactions, potentially affecting multiple biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and presence of other chemicals can affect its reactivity and stability.
Biochemical Analysis
Biochemical Properties
It is known to be used in the preparation of di(chloro)-N-[(benzo[b]thienyl)sulfonyl]benzamide
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
properties
IUPAC Name |
7-bromo-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOICDPBEDNMHQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476429 | |
| Record name | 7-bromobenzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1423-61-6 | |
| Record name | 7-bromobenzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromobenzo[b]thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

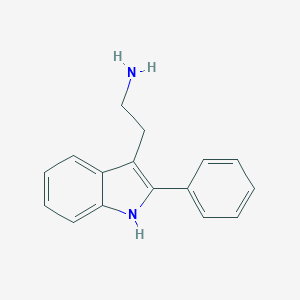
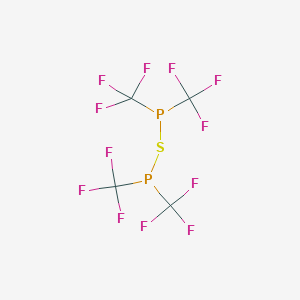



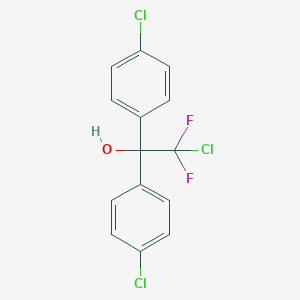

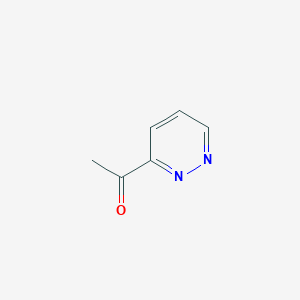
![(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B74267.png)


